3,5-Dimethylbenzonitrile

Overview

Description

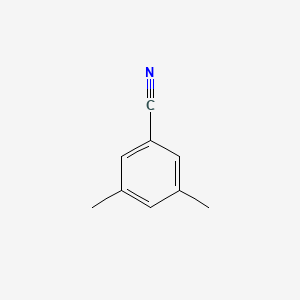

. It is characterized by the presence of two methyl groups and a nitrile group attached to a benzene ring. This compound is a colorless liquid and is used in various chemical processes due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . Another method includes the dehydration of 3,5-dimethylbenzamide using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of microwave-promoted amination has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzonitrile undergoes various chemical reactions, including:

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent.

Major Products:

Oxidation: 3,5-Dimethylbenzoic acid.

Reduction: 3,5-Dimethylbenzylamine.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

3,5-Dimethylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzonitrile in organic synthesis involves its reaction with various reagents to form new chemical bonds and create desired products . In the context of its use in pharmaceuticals, such as etravirine, it acts by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus .

Comparison with Similar Compounds

3,5-Dimethyl-4-hydroxybenzonitrile: This compound has a hydroxyl group in addition to the methyl and nitrile groups, making it useful in different chemical reactions.

4-Hydroxy-3,5-dimethylbenzonitrile: Similar to the above, but with different reactivity due to the position of the hydroxyl group.

Uniqueness: 3,5-Dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

3,5-Dimethylbenzonitrile is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₉N, features a benzene ring substituted with two methyl groups at the 3 and 5 positions and a nitrile group (-CN). Its structure contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds similar to this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Cytotoxic Effects : Preliminary data indicate that certain derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating metabolic pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Ligand Binding : The nitrile group may facilitate binding to various receptors or enzymes, influencing their activity.

- Reactive Intermediates : The compound can undergo metabolic transformations that yield reactive intermediates capable of interacting with cellular macromolecules.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In vitro tests on human cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner. The IC50 values were determined to be within the range of effective concentrations for potential therapeutic applications.

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the common synthetic routes for 3,5-Dimethylbenzonitrile in laboratory settings?

- This compound is typically synthesized via cyanation of 3,5-dimethylhalobenzenes. For example, 3,5-dimethylbromobenzene can react with copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction under reflux conditions (150–200°C) in dimethylformamide (DMF). Alternative methods include palladium-catalyzed cross-coupling using trimethylsilyl cyanide (TMSCN). Reaction optimization may involve phase-transfer catalysts to enhance yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Key techniques include:

- NMR spectroscopy : 1H NMR (δ ~2.3 ppm for methyl groups, δ ~7.4 ppm for aromatic protons) and 13C NMR (δ ~120 ppm for nitrile carbon) to confirm substitution patterns.

- IR spectroscopy : A sharp peak near 2220 cm⁻¹ (C≡N stretch).

- Melting point determination : 42–43°C to verify purity .

- GC-MS/HPLC : For assessing purity and detecting trace impurities .

Q. What safety precautions are necessary when handling this compound?

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood. In case of skin contact, wash with soap and water. Store in a cool, dry, ventilated area away from oxidizers. The compound has low acute oral toxicity (LD50 >11,500 mg/kg in rats) but may cause skin/eye irritation .

Advanced Research Questions

Q. How can the nitrile group in this compound be selectively functionalized?

- The nitrile group can undergo:

- Reduction : Catalytic hydrogenation (H₂, Raney Ni) in ethanol at 80°C yields 3,5-dimethylbenzylamine.

- Hydrolysis : Concentrated HCl or H₂SO₄ under reflux converts the nitrile to a carboxylic acid.

- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) add to the nitrile, forming ketones after hydrolysis.

- Monitor reactions via TLC or in-situ IR to track functional group transformations .

Q. What catalytic systems are effective in synthesizing this compound derivatives for pharmaceutical applications?

- Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-position. For example, 4-bromo-3,5-dimethylbenzonitrile can couple with boronic acids to generate biaryl derivatives. Such intermediates are critical in antiretroviral drugs like Etravirine, where this compound is a structural component .

Q. How can conflicting data on reaction yields in nitrile functionalization be resolved?

- Contradictions in yields often arise from solvent polarity, catalyst loading, or temperature gradients. Systematic optimization using design of experiments (DoE) or high-throughput screening can identify optimal conditions. For example, in cyanation reactions, DMF outperforms THF due to better CuCN solubility, increasing yields by ~20% .

Q. What are the thermodynamic considerations for large-scale synthesis of this compound?

- Vapor-phase condensation (e.g., using acetone over acidic catalysts like H-ZSM-5) offers scalability but requires precise temperature control (200–250°C) to minimize side products. Thermodynamic modeling (e.g., Gibbs free energy minimization) predicts favorable nitrile formation at higher temperatures, though competing reactions (e.g., dimerization) must be suppressed .

Q. How does steric hindrance from methyl groups influence reactivity in this compound?

- The 3,5-dimethyl substituents create steric bulk, reducing electrophilic substitution reactivity at the 4-position. This can be mitigated using directing groups (e.g., bromine) or Lewis acid catalysts (e.g., AlCl₃) to activate the aromatic ring. Computational studies (DFT) show decreased electron density at the 4-position due to methyl group electron-donating effects .

Q. Methodological Considerations

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

- Use directing groups (e.g., bromine at the 4-position) to guide coupling partners. For Suzuki reactions, aryl boronic esters with bulky ligands (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, SPhos) enhance selectivity. Solvent choice (e.g., toluene > DMF) also reduces steric interference .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

- Density functional theory (DFT) calculations model transition states and activation energies. For example, Fukui indices identify the 4-position as the most nucleophilic site, guiding functionalization strategies. Molecular dynamics simulations optimize solvent-catalyst interactions in cyanation reactions .

Q. Applications in Drug Development

Q. What role does this compound play in the synthesis of Etravirine?

- It serves as a key intermediate in constructing Etravirine’s pyrimidine scaffold. The nitrile group participates in nucleophilic aromatic substitution with aminopyrimidine derivatives. Reaction conditions (e.g., K₂CO₃ in DMSO, 100°C) ensure high regioselectivity and yield .

Q. How is this compound used in structure-activity relationship (SAR) studies?

- Methyl and nitrile groups are modified to assess their impact on bioactivity. For instance, replacing nitrile with carboxylic acid reduces HIV-1 reverse transcriptase inhibition in Etravirine analogs, highlighting the nitrile’s role in target binding .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

Properties

IUPAC Name |

3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKRLZLGVDDKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176986 | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22445-42-7 | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22445-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.